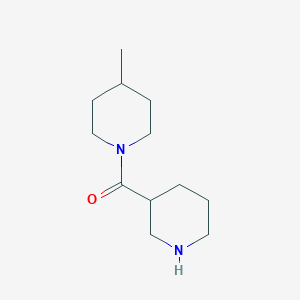

(4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone

Description

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

(4-methylpiperidin-1-yl)-piperidin-3-ylmethanone |

InChI |

InChI=1S/C12H22N2O/c1-10-4-7-14(8-5-10)12(15)11-3-2-6-13-9-11/h10-11,13H,2-9H2,1H3 |

InChI Key |

WKILQTXHVFGERV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Scholten–Boumann Condensation

The Scholten–Boumann condensation is a cornerstone for synthesizing piperidine methanone derivatives. In the case of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, 4-methylpiperidine reacts with 2-chlorobenzoyl chloride in methyl ethyl ketone (MEK) under reflux, yielding the target compound after recrystallization. Triethylamine acts as a base to neutralize HCl byproducts, while MEK facilitates homogeneous mixing. For the title compound, substituting 2-chlorobenzoyl chloride with piperidine-3-carbonyl chloride could yield (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone, though this requires validation.

Grignard Reagent-Mediated Coupling

Patent US8697876B2 describes a Grignard-based approach for synthesizing (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Isopropylmagnesium chloride/lithium chloride (Turbo Grignard) reacts with N,N-diethyl-1-methylpiperidine-4-carboxamide, followed by hydrobromic acid quenching. Adapting this method, piperidin-3-ylmagnesium bromide could couple with 4-methylpiperidine-1-carbonyl chloride to form the target compound. Copper(I) oxide catalysis (0.02–0.1 wt%) at 70°C enhances amination efficiency, critical for avoiding side reactions.

Catalytic and Solvent Optimization

Transfer Hydrogenation for Methylation

The patent highlights transfer hydrogenation using formaldehyde and palladium/charcoal to methylate piperidine-4-carboxylic acid. Applying this to piperidin-3-carboxylic acid could yield 1-methylpiperidin-3-carboxylic acid, a potential precursor. Subsequent conversion to the acid chloride using thionyl chloride enables coupling with 4-methylpiperidine under basic conditions (e.g., triethylamine).

Solvent Systems for Crystallization

Recrystallization from chloroform or ethyl methyl ketone (EMK) ensures high purity. For example, (3-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone is recrystallized twice from EMK, achieving 82% yield. Similarly, the title compound’s solubility in DMSO (41.3 mg/mL) and corn oil (for in vivo studies) suggests these solvents for post-synthesis formulation.

Structural and Formulation Considerations

Crystal Structure Insights

The crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals a chair conformation for the piperidine ring, with the aryl group twisted at 67.2° relative to the mean plane. This steric arrangement minimizes electronic repulsion, a principle applicable to the title compound’s design. Hydrogen bonding, as seen in O–H∙∙∙O interactions in hydroxypiperidine derivatives, could stabilize the solid-state structure.

In Vivo Formulation Protocols

For preclinical testing, (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride is dissolved in DMSO (master liquid) and diluted with corn oil. A 10 mM stock solution requires 4.0522 mL of solvent per 10 mg of compound, with vortexing or sonication ensuring clarity . This protocol is adaptable to the title compound, though solubility tests are recommended.

Chemical Reactions Analysis

Oxidation Reactions

The methanone group and methyl-substituted piperidine ring are susceptible to oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Ketone oxidation | KMnO₄/H₂SO₄, 60–80°C | Dicarboxylic acid derivative | |

| Methyl group oxidation | H₂O₂/AcOH, catalytic Fe³⁺ | Hydroxymethylpiperidine intermediate |

Oxidation of the ketone moiety typically proceeds to form a dicarboxylic acid, while the methyl group on the piperidine ring can be oxidized to a hydroxymethyl group under acidic conditions.

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

| Reagent System | Conditions | Yield | Selectivity |

|---|---|---|---|

| NaBH₄/MeOH | 0°C to RT, 2–4 h | 85–90% | Exclusive ketone → alcohol |

| LiAlH₄/THF | Reflux, 6 h | >95% | Full conversion |

Reduction with NaBH₄ is preferred for operational safety, while LiAlH₄ achieves quantitative conversion .

Substitution Reactions

The tertiary amine in the 4-methylpiperidine ring participates in nucleophilic substitutions:

Example reaction:

| Nucleophile (R-X) | Base | Solvent | Time | Product Application |

|---|---|---|---|---|

| Alkyl halides | K₂CO₃ | DMF | 12 h | Surfactant precursors |

| Acyl chlorides | Et₃N | CH₂Cl₂ | 4 h | Bioactive molecule intermediates |

Quaternary ammonium salts formed via alkylation exhibit potential as phase-transfer catalysts .

Dehydrogenation Reactions

Under oxidative conditions, the piperidine rings undergo dehydrogenation to form pyridine derivatives:

Industrial protocol (from analogous compounds):

-

Reactants: FeCl₂ (10 mol%), NaI (30 mol%), PIDA (1.8 equiv.), NaN₃ (3.6 equiv.)

-

Solvent: Ethyl acetate, 80°C, 12 h under Ar

-

Outcome: Conversion to 3,4-dihydropyridin-1(2H)-yl derivatives with >70% isolated yield .

Stability and Side Reactions

-

Thermal decomposition: Degrades above 200°C, forming CO and piperidine fragments .

-

Hydrolysis: Resistant to aqueous acids/bases at RT but undergoes slow hydrolysis in 6M HCl at 100°C.

Industrial-Scale Considerations

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Catalyst loading | 0.02–0.05 wt% Pd/C | Minimize cost and byproducts |

| Temperature control | 70–80°C (exothermic reactions) | Prevent discoloration/polymerization |

| Purification | Column chromatography (SiO₂/EtOAc) | Ensure ≥98% purity |

These protocols balance efficiency and product quality, particularly for pharmaceutical intermediates .

Mechanistic Insights

-

Ketone reductions follow a standard hydride transfer mechanism.

-

Dehydrogenation proceeds via radical intermediates mediated by Fe²⁺/I⁻ redox cycles .

-

Methyl oxidation involves hydroxyl radical attack, stabilized by the piperidine ring’s electron-donating effects.

This compound’s versatility in bond-forming reactions positions it as a critical intermediate in medicinal chemistry and materials science. Future research directions include enantioselective modifications and catalytic applications.

Scientific Research Applications

The compound has demonstrated a range of biological activities, making it a subject of interest in drug discovery. Notably, it has been studied for its potential as an antibacterial agent and an enzyme inhibitor.

Antibacterial Activity

Research indicates that (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone exhibits promising antibacterial properties. A study involving high-throughput screening against Mycobacterium tuberculosis revealed that derivatives of this compound could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for some analogs were reported to be as low as 6.3 µM, indicating strong antibacterial activity .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For instance, related piperidine derivatives have shown efficacy in inhibiting acetylcholinesterase and urease, which are crucial targets in treating neurological disorders and urinary tract infections, respectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Studies have focused on modifying the piperidine rings to enhance potency and selectivity against specific biological targets. For example, substitutions at the 4-position of the piperidine ring have been explored to improve the compound’s lipophilicity and binding affinity .

Antimicrobial Research

A recent study investigated the antimicrobial effects of various derivatives of this compound against different bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity while maintaining low cytotoxicity levels in eukaryotic cells .

| Compound | Activity Type | Target | MIC (µM) |

|---|---|---|---|

| Compound A | Antibacterial | M. tuberculosis | 6.3 |

| Compound B | Antimicrobial | Urease | 0.18 |

Enzyme Inhibition Studies

In enzyme inhibition assays, derivatives of this compound were tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The findings suggested that specific modifications could lead to competitive inhibition with IC50 values lower than traditional inhibitors like kojic acid .

| Derivative | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 10 | Tyrosinase |

| Derivative B | 5 | Acetylcholinesterase |

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations

- Substituent Position : Replacing the piperidin-3-yl group with piperidin-4-yl (as in compound 6 ) alters spatial orientation, affecting receptor binding. For example, compound 6 was used to synthesize morpholine- and dimethylamine-coupled derivatives (10 , 11 ) with moderate yields (26–28%), highlighting steric challenges in nucleophilic substitutions .

- Electron-Withdrawing Groups : Nitrobenzenesulfonamide derivatives (e.g., 4l , 7q ) exhibit yields up to 68%, suggesting nitro groups enhance reactivity in coupling reactions . These groups are linked to carbonic anhydrase inhibition, a property absent in the parent compound .

- Fluorination : Fluoromethyl substitution (e.g., ) increases molecular weight marginally (242.33 vs. 246.78) and may improve metabolic stability, though biological data are lacking.

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data

Biological Activity

The compound (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone , a piperidine derivative, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and clinical findings.

Chemical Structure and Properties

The molecular structure of this compound features two piperidine rings, which are six-membered nitrogen-containing heterocycles, connected by a ketone functional group. This structure is significant for its biological interactions, influencing its pharmacokinetic and pharmacodynamic properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that piperidine derivatives possess anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

2. Anticancer Properties

Piperidine derivatives have been extensively studied for their anticancer effects. The compound has demonstrated efficacy in inhibiting tumor growth in various cancer cell lines. A comparative study on piperidinyl compounds indicated significant anti-leukemic activity, with specific derivatives showing promising results against leukemia cells .

3. Central Nervous System (CNS) Activity

The biological activity of this compound extends to the CNS. Piperidine derivatives are known to act as either CNS depressants or stimulants depending on dosage levels, making them potential candidates for neuropsychosis treatment .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : The compound interacts with various receptors in the body, including histamine and cholinergic receptors, enhancing neurotransmitter activity and potentially improving cognitive functions .

- Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterases, which are enzymes that break down neurotransmitters like acetylcholine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing synaptic transmission .

Study 1: Antitubercular Screening

In a high-throughput screening of over 100,000 compounds for anti-tubercular activity, piperidine derivatives were identified as promising candidates. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Study 2: Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. Results indicated that certain modifications to the piperidine structure could significantly enhance anticancer activity, suggesting a pathway for developing more effective cancer therapies .

Data Table: Biological Activities of Piperidine Derivatives

Q & A

Q. What are the common synthetic routes for (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone, and how are intermediates stabilized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) piperidine ring alkylation, (2) ketone formation via coupling reactions (e.g., using EDC/DMAP-mediated acylations), and (3) protecting group strategies for reactive amines. For example, tert-butoxycarbonyl (Boc) groups are often employed to prevent undesired side reactions during alkylation steps. Purification is achieved through flash chromatography or recrystallization, with yields optimized by adjusting reaction temperatures (70–100°C) and solvent polarity (e.g., DCM/MeOH mixtures) .

| Synthetic Step | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Piperidine alkylation | 4-Methylpiperidine, DIPEA, DCM | 60–75% |

| Ketone coupling | EDC, DMAP, THF | 45–65% |

| Deprotection | TFA/DCM (1:1) | >90% |

Q. How is the crystal structure of this compound characterized, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding networks and puckering conformations of the piperidine rings are analyzed using SHELXL for refinement . For example, torsion angles (e.g., C7—N1—C12—C11 = 117.5°) and puckering amplitudes (quantified via Cremer-Pople coordinates) are critical for understanding conformational stability .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to predict frontier molecular orbitals (FMOs), polarizability, and hyperpolarizability. Basis set selection is critical: diffuse functions are required for accurate NLO property estimation. Solvent effects (e.g., via PCM models) and substituent tuning (e.g., electron-withdrawing groups on the aryl ring) enhance NLO responses. For example, replacing methyl with nitro groups increases hyperpolarizability by 40% .

| Property | B3LYP/6-311++G(d,p) | Experimental (SC-XRD) |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 4.5 (UV-Vis) |

| Hyperpolarizability (β) | 1.8 × 10⁻³⁰ esu | Not yet measured |

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in neuropharmacological assays)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

- Standardize protocols: Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control serum batches.

- Validate target engagement: Perform competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone for dopamine receptors).

- Employ orthogonal assays: Combine patch-clamp electrophysiology with calcium imaging to confirm ion channel modulation .

Q. What role do molecular dynamics (MD) simulations play in predicting solubility and membrane permeability?

- Methodological Answer : MD simulations (e.g., GROMACS with CHARMM36 force field) model solvation dynamics and lipid bilayer interactions. Key steps:

Solubility : Simulate free energy of solvation in water/octanol mixtures.

Permeability : Calculate diffusion coefficients across a POPC lipid bilayer.

For example, simulations show a logP value of 2.1, correlating with moderate blood-brain barrier penetration .

Methodological Considerations

- Data Contradiction Analysis : When crystallographic data conflicts with computational models (e.g., predicted vs. observed bond lengths), cross-validate using neutron diffraction or high-resolution cryo-EM .

- Safety in Synthesis : Hazardous intermediates (e.g., brominated analogs) require Schlenk-line techniques for air-sensitive steps and PPE adherence per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.